molecular formula C18H15ClN2O3 B14983944 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B14983944
M. Wt: 342.8 g/mol
InChI Key: WQNLVSBEDDARKP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of chlorophenoxy, furan, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorophenol derivative, which undergoes etherification with a suitable furan derivative. This intermediate is then subjected to amidation with a pyridine-based amine under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the chlorophenoxy group can result in various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dihydro-furan-2-yl)-phenol: Shares the furan moiety but differs in the phenol group.

    3-(5-Methyl-furan-2-yl)-1-pyridin-4-yl-propenone: Contains both furan and pyridine groups but in a different structural arrangement.

Uniqueness

2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of chlorophenoxy, furan, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C18H15ClN2O3/c19-15-7-1-2-8-16(15)24-13-18(22)21(12-14-6-5-11-23-14)17-9-3-4-10-20-17/h1-11H,12-13H2

InChI Key

WQNLVSBEDDARKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3)Cl

Origin of Product

United States

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